molecular formula C7H3ClF3NO2 B146372 2-Chloro-5-nitrobenzotrifluoride CAS No. 777-37-7

2-Chloro-5-nitrobenzotrifluoride

Cat. No. B146372
CAS RN: 777-37-7
M. Wt: 225.55 g/mol
InChI Key: HQROXDLWVGFPDE-UHFFFAOYSA-N
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Patent
US04225731

Procedure details

45 g of sodium hydroxide and 10 g of tetraethylammonium chloride in 200 g of methanol are initially introduced, 112.5 g of 2-chloro-5-nitro-benzotrifluoride are added dropwise at 25° to 30° C. and the mixture is then stirred at 30° C. for a further 5 hours. The mixture is then poured into 250 ml of water and extracted with methylene chloride. After evaporating off the solvent, the compound is recrystallised from isopropanol. 67 g of 2-methoxy-5-nitro-benzotrifluoride with a melting point of 70° to 74° C. are obtained.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
112.5 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[C:13]([F:16])([F:15])[F:14].O.[CH3:18]O>[Cl-].C([N+](CC)(CC)CC)C>[CH3:18][O:1][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[C:13]([F:16])([F:15])[F:14] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 g
Type
reactant
Smiles
CO
Name
Quantity
10 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC
Step Two
Name
Quantity
112.5 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred at 30° C. for a further 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
the compound is recrystallised from isopropanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.